5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane synthesis protocol
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane synthesis protocol
An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 5,5-dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane, a valuable boronic ester intermediate in organic synthesis. The document details two primary and effective methodologies: the Palladium-catalyzed Miyaura Borylation of 3-halothiophenes and the Iridium-catalyzed C-H Borylation of thiophene. This guide is designed to offer researchers and drug development professionals the necessary insights to select the most suitable synthetic route based on starting material availability, desired scale, and functional group tolerance. Each protocol is presented with a step-by-step methodology, a discussion of the underlying reaction mechanism, and key experimental parameters.
Introduction: The Significance of Thiophene-Containing Boronic Esters
Thiophene moieties are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials.[1] Their unique electronic properties and ability to participate in various biological interactions make them a cornerstone in medicinal chemistry. Consequently, the development of efficient methods for the functionalization of the thiophene ring is of paramount importance.
5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane serves as a stable and versatile building block for the introduction of the thiophen-3-yl group via Suzuki-Miyaura cross-coupling reactions.[2][3] The use of a neopentyl glycol protecting group confers enhanced stability to the boronic acid, making it less prone to dehydration and protodeborylation compared to the free boronic acid, thus facilitating its isolation, purification, and storage.[4]
This guide will explore the two most prominent synthetic pathways to this key intermediate, providing the reader with a detailed and practical understanding of each approach.
Synthetic Strategies
Two principal strategies have emerged as the most effective for the synthesis of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane:
-
Palladium-Catalyzed Miyaura Borylation: This classic cross-coupling reaction utilizes a 3-halothiophene (typically 3-bromothiophene) as the starting material and couples it with a diboron reagent in the presence of a palladium catalyst.[4][5][6]
-
Iridium-Catalyzed C-H Borylation: This more modern approach involves the direct functionalization of a C-H bond on the thiophene ring, offering a more atom-economical route that avoids the pre-functionalization required in the Miyaura borylation.[7][8][9][10]
The choice between these two methods will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the presence of other functional groups on the thiophene ring.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a robust and widely used method for the formation of carbon-boron bonds.[4][5][6] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a diboron reagent and reductive elimination to yield the desired boronic ester.
Reaction Mechanism
The catalytic cycle for the Miyaura borylation is illustrated below. The base plays a crucial role in activating the diboron reagent, facilitating the transmetalation step.
Caption: Catalytic cycle of the Miyaura Borylation.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane via Miyaura borylation.
Materials:
-
3-Bromothiophene
-
Bis(neopentyl glycolato)diboron
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium acetate (KOAc), anhydrous
-
1,4-Dioxane or other suitable anhydrous solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas line
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add potassium acetate (3.0 mmol), bis(neopentyl glycolato)diboron (1.1 mmol), palladium(II) acetate (0.03 mmol), and the phosphine ligand (0.06 mmol).
-
Addition of Reagents: Add anhydrous, degassed 1,4-dioxane (5 mL) to the flask, followed by 3-bromothiophene (1.0 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by distillation under reduced pressure to afford 5,5-Dimethyl-2-(thiophen-3-yl)-1,3,2-dioxaborinane as a solid.[11]
Key Experimental Parameters
| Parameter | Recommended Conditions | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Efficient for cross-coupling reactions.[12] |
| Ligand | PPh₃, dppf, SPhos | Stabilizes the palladium catalyst and influences its reactivity. |
| Base | KOAc, K₃PO₄, Cs₂CO₃ | Activates the diboron reagent for transmetalation.[4] |
| Solvent | 1,4-Dioxane, Toluene, DMF | Anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-24 hours | Varies depending on the substrate and catalyst system. |
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes, offering a more atom-economical alternative to traditional cross-coupling methods.[7][8][9][10] This reaction proceeds through a catalytic cycle involving the oxidative addition of a C-H bond to an iridium(III) center.
Reaction Mechanism
The catalytic cycle is believed to involve an Ir(III)/Ir(V) cycle. The active iridium catalyst, typically an iridium(III) tris(boryl) complex, reacts with the thiophene C-H bond in an oxidative addition step to form an iridium(V) intermediate. Reductive elimination then furnishes the borylated thiophene and regenerates the active catalyst.
Sources
- 1. espublisher.com [espublisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Thiophene-2-boronic acid neopentyl glycol ester | TargetMol [targetmol.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane | 355408-55-8 [sigmaaldrich.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
